Methyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate
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Overview
Description
“Methyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate” is a complex organic compound. It is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazole derivatives have been studied for their potential anti-tubercular properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Compounds related to the thiazole ring have been used as analgesic (pain-relieving) and anti-inflammatory drugs . These compounds can help manage pain and reduce inflammation in the body.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal properties . This means they can inhibit the growth of or destroy harmful microorganisms such as bacteria and fungi.
Antiviral Activity
Some thiazole derivatives have been found to have antiviral properties . They can inhibit the growth of viruses, offering potential for the treatment of viral infections.
Antitumor and Cytotoxic Activity
Thiazole derivatives have been used as antitumor agents . They have shown cytotoxic activity, meaning they can kill certain cells, particularly cancer cells .
Anti-tubercular Activity
Recent research has highlighted the potential of benzothiazole-based compounds in the treatment of tuberculosis . These compounds have shown inhibitory effects against Mycobacterium tuberculosis, the bacterium that causes tuberculosis.
Future Directions
Benzothiazole derivatives, such as “Methyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate”, have shown promise as anti-tubercular agents . Future research could focus on optimizing the synthesis of these compounds, investigating their mechanisms of action, and assessing their safety and efficacy in preclinical and clinical studies.
Mechanism of Action
Target of Action
Methyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate is a compound that has been synthesized for its potential biological activities Compounds with a similar thiazole ring structure have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact target and the specific biochemical context.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects would depend on the specific pathways involved and the context of the biochemical environment.
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound could potentially have a range of effects at the molecular and cellular level .
properties
IUPAC Name |
methyl 4-[(1,3-benzothiazole-2-carbonylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-22-16(21)19-8-6-11(7-9-19)10-17-14(20)15-18-12-4-2-3-5-13(12)23-15/h2-5,11H,6-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLBITGSODJWTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate |
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